N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine
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Overview
Description
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is an organic compound characterized by its unique structure, which includes a nitrobenzodioxole moiety and an indene amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves multi-step organic reactions. One common approach starts with the nitration of 1,3-benzodioxole to introduce the nitro group. This is followed by a Friedel-Crafts alkylation to attach the indene moiety. The final step involves the reduction of the nitro group to form the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
- 4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-19(21)15-8-17-16(22-10-23-17)7-13(15)9-18-14-5-4-11-2-1-3-12(11)6-14/h4-8,18H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIVQCASWBKUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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